2-Butyl-6-chloro-4-methylnicotinaldehyde

Description

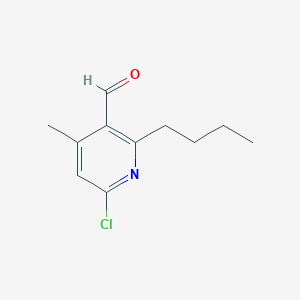

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-6-chloro-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-4-5-10-9(7-14)8(2)6-11(12)13-10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYFTFBUFWLDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=CC(=N1)Cl)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Peculiarities and Synthetic Challenges of Substituted Nicotinaldehydes

Substituted nicotinaldehydes, which are pyridine-3-carbaldehydes, are a class of compounds characterized by a unique and often challenging electronic landscape. The parent pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. nih.gov This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while making electrophilic substitution, which typically occurs at the C-3 position, more difficult than in benzene. nih.gov

The complexity multiplies with the introduction of various substituents, as seen in 2-Butyl-6-chloro-4-methylnicotinaldehyde. Each group imparts distinct electronic and steric effects:

Aldehyde Group (-CHO) at C-3: As a strong electron-withdrawing group, it further deactivates the ring towards electrophilic attack and directs incoming nucleophiles.

Chloro Group (-Cl) at C-6: The chlorine atom is an electronegative, electron-withdrawing group (by induction) but can also be a weak pi-donor (by resonance). It serves as a potential leaving group for nucleophilic aromatic substitution reactions.

Butyl Group (-C4H9) at C-2: An alkyl group that is weakly electron-donating, it can influence the reactivity of the adjacent nitrogen atom and the C-3 position.

Methyl Group (-CH3) at C-4: Similar to the butyl group, this is a weakly electron-donating group.

This specific arrangement of electron-donating and electron-withdrawing groups on an already electron-poor ring creates significant synthetic hurdles. Key challenges include achieving regioselective functionalization, where reactions occur at the desired position without affecting other parts of the molecule. acs.org The synthesis of such polysubstituted pyridines often requires multi-step sequences with careful selection of protective groups and reaction conditions to manage the competing reactivities of the different sites on the molecule. hilarispublisher.comnih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClNO |

| IUPAC Name | 2-butyl-6-chloro-4-methylpyridine-3-carbaldehyde |

| Molecular Weight | 211.69 g/mol |

| CAS Number | Not publicly available |

Retrosynthetic Analysis of 2 Butyl 6 Chloro 4 Methylnicotinaldehyde As a Target Molecule

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.com For a molecule like 2-Butyl-6-chloro-4-methylnicotinaldehyde, several retrosynthetic pathways can be envisioned.

A plausible disconnection strategy focuses on building the functionality around a pre-existing pyridine (B92270) core.

Step 1: Disconnecting the Aldehyde Group The aldehyde functional group can be disconnected via a Functional Group Interconversion (FGI) . A common precursor to an aldehyde is a primary alcohol. Therefore, the target molecule could be synthesized from 2-butyl-6-chloro-4-methylpyridin-3-yl)methanol through an oxidation reaction. This simplifies the immediate target.

Step 2: Disconnecting the Butyl Group The C-C bond between the pyridine ring (at C-2) and the butyl group can be disconnected. This suggests a cross-coupling reaction. For instance, the precursor could be a 2,6-dichloro-4-methylpyridine-3-carbaldehyde derivative, which could react with a butyl-containing organometallic reagent (like butylmagnesium bromide or butylboronic acid) in a Kumada or Suzuki coupling, respectively. This approach strategically uses a di-chlorinated pyridine as a versatile intermediate.

Step 3: Constructing the Substituted Pyridine Ring A more fundamental approach involves the construction of the substituted pyridine ring itself. Multicomponent reactions, such as the Hantzsch pyridine synthesis, are powerful tools for creating substituted dihydropyridines, which can then be oxidized to pyridines. ijpsonline.com However, achieving the specific 2,3,4,6-tetrasubstitution pattern of the target molecule through a simple, one-pot condensation reaction would be challenging and require highly specialized starting materials. A stepwise construction on a pre-formed ring is often more practical.

A potential retrosynthetic pathway could therefore be:

Target: this compound

Precursor 1: (2-Butyl-6-chloro-4-methylpyridin-3-yl)methanol (via oxidation)

Precursor 2: 2,6-Dichloro-3-(hydroxymethyl)-4-methylpyridine and a butyl organometallic reagent (via cross-coupling)

Starting Materials: Simpler, commercially available chloromethylpyridines or lutidine derivatives that can be functionalized step-by-step.

This analysis highlights how a complex target can be broken down into a series of more manageable synthetic steps, each addressing a specific chemical transformation.

Overview of Current Research Landscape in Substituted Pyridine Chemistry

Direct and Indirect Formylation Strategies for Pyridine Systems

The introduction of a formyl group (–CHO) onto a pyridine ring, particularly at the 3-position (nicotinaldehyde), is a pivotal step. This functional group serves as a versatile handle for further molecular elaborations. rsc.org Both direct and indirect methods are employed, with the choice of strategy often depending on the existing substituents on the pyridine core.

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comresearchgate.net The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comwikipedia.org This reagent, a chloromethyleniminium salt, acts as a weak electrophile. researchgate.net

For pyridine systems, which are inherently electron-deficient, the Vilsmeier-Haack reaction is most effective when the ring is activated by electron-donating groups. The reaction proceeds via electrophilic substitution, where the iminium species attacks the pyridine ring, followed by hydrolysis to yield the carbaldehyde. ijpcbs.comresearchgate.net The regioselectivity is heavily influenced by the electronic and steric nature of the substituents already present on the ring. In the context of synthesizing 2-Butyl-6-chloro-4-methylnicotinaldehyde, the formylation would likely be performed on a pre-existing 2-butyl-6-chloro-4-methylpyridine precursor. The alkyl and chloro substituents would influence the position of the formyl group introduction.

Optimization of the Vilsmeier-Haack reaction is crucial for achieving high yields and selectivity. thieme-connect.de Key parameters that are often varied include the ratio of DMF to POCl₃, reaction temperature, solvent, and reaction time. Studies have shown that adjusting these conditions can significantly impact the outcome, sometimes preventing decomposition or the formation of undesired byproducts. thieme-connect.deresearchgate.net

| Parameter | Variation | Effect on Reaction | Reference |

| Reagent Ratio (DMF:POCl₃) | 1:1 to 5:7 | Can improve yields and reduce decomposition. Optimal ratios prevent side reactions. | thieme-connect.de |

| Temperature | 60°C to 100°C | Higher temperatures can increase reaction rate but may lead to decomposition. Lower temperatures might result in no reaction. | thieme-connect.de |

| Solvent | 1,2-dichloroethane (DCE), Benzene, THF | Solvent choice affects reagent solubility and reaction kinetics. DCE is often found to be effective. | thieme-connect.de |

| Substrate | Electron-donating vs. Electron-withdrawing groups | Electron-rich pyridines are more reactive. The reaction is less efficient for highly deactivated rings. | ijpcbs.comresearchgate.net |

An alternative to electrophilic formylation is the use of organometallic intermediates, most notably through directed ortho-metalation (DoM). clockss.org This strategy involves the deprotonation of a pyridine ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated pyridine species. clockss.org This highly nucleophilic intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. nih.govresearchgate.net

The power of this technique lies in its regioselectivity, which is controlled by a "directing metalating group" (DMG) already on the pyridine ring. clockss.org Halogens, amides, and alkoxy groups can direct lithiation to the adjacent ortho position. For a precursor like 2-butyl-6-chloro-4-methylpyridine, the chloro group at the 6-position could potentially direct lithiation to the 5-position. However, the interplay between multiple substituents can lead to complex regiochemical outcomes. The reaction of the lithiated intermediate with DMF proceeds to form a stable adduct which, upon acidic workup, hydrolyzes to the desired aldehyde. nih.gov This method provides a powerful route to substituted pyridines that may not be accessible through classical electrophilic substitution. clockss.orgnih.gov

| Directing Group (on Pyridine) | Position of Lithiation | Quenching Agent | Product Position | Reference |

| 2-Chloro | C3 | DMF | 3-Formyl | clockss.org |

| 3-Methoxy | C2 or C4 | DMF | 2-Formyl or 4-Formyl | youtube.com |

| 3-Oxetane | C4 | Various Electrophiles | 4-Substituted | nih.govrsc.org |

| 2-(Pivaloylamino) | C3 | Various Electrophiles | 3-Substituted | clockss.org |

Alkylation and Chlorination Reactions on the Pyridine Core

The assembly of the 2-butyl-6-chloro-4-methylpyridine scaffold requires precise methods for introducing each substituent at the correct position. The electron-deficient nature of the pyridine ring dictates the types of reactions that can be successfully employed.

Introducing an alkyl group, such as a butyl substituent, at the 2-position of a pyridine ring can be accomplished through several strategies. Direct alkylation of the pyridine ring is challenging due to its low nucleophilicity. youtube.com

One common approach involves the reaction of pyridine with organometallic reagents like butyllithium. However, this often leads to nucleophilic addition at the 2-position to form a dihydropyridine (B1217469) intermediate, which must then be rearomatized via oxidation. clockss.org

A more controlled method involves the use of a pre-functionalized pyridine. For instance, a 2-halopyridine (e.g., 2-chloropyridine) can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki, or Negishi coupling) with a butyl-containing organometallic reagent, such as butylmagnesium bromide or butylzinc chloride.

Alternatively, palladium-catalyzed allylic alkylation of 2-substituted pyridines has been developed for creating specific stereocenters. nih.gov For simpler alkyl groups, radical alkylation methods, such as the Minisci reaction, can be employed. This reaction involves the addition of an alkyl radical (generated from a carboxylic acid, for example) to the protonated pyridine ring, which preferentially occurs at the 2- and 4-positions. However, this method can sometimes suffer from a lack of regioselectivity, yielding mixtures of isomers. nih.gov

Direct electrophilic chlorination of pyridine is difficult and requires harsh conditions, often leading to low yields and mixtures of products, primarily substituting at the 3-position. chemrxiv.org Therefore, selective chlorination at the 2- or 6-position typically requires alternative strategies.

A classic and effective method is to first convert the pyridine into its corresponding N-oxide. The N-oxide is more susceptible to electrophilic attack than pyridine itself. Reaction of the pyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 2- and 6-positions. The N-oxide functionality can then be removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the desired 2- or 6-chloropyridine.

More recent methodologies have been developed for direct C-H halogenation. These can involve transition-metal catalysis or the use of specially designed reagents. For instance, strategies using designed phosphine (B1218219) reagents have been reported for the selective halogenation of pyridines. nih.gov Another approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective halogenation under mild conditions. chemrxiv.orgresearchgate.netmountainscholar.org The choice of method depends on the other substituents present on the ring, as they can influence the regioselectivity of the chlorination.

| Method | Reagent(s) | Position Selectivity | Key Feature | Reference |

| Via N-Oxide | 1. m-CPBA 2. POCl₃ or SO₂Cl₂ | 2- and 6-positions | Activates the ring for electrophilic attack. | nih.gov |

| Phosphonium (B103445) Salts | PPh₃, Tf₂O, LiCl | Varies with substrate; can be selective for 4- or 6-position. | Forms a reactive phosphonium salt intermediate. | nih.gov |

| Zincke Imines | 1. Tf₂O, Amine 2. NCS | 3-position | Ring-opening/closing strategy for meta-halogenation. | chemrxiv.orgresearchgate.net |

| Metalation-Halogenation | LDA, C₂Cl₆ | Directed by other substituents (ortho-position). | Requires a directing group for regiocontrol. | chemrxiv.org |

The regioselective introduction of a methyl group at the 4-position of the pyridine ring presents a significant synthetic challenge. As with other alkylations, the Minisci reaction can be used to introduce a methyl radical, which often attacks the 2- and 4-positions. The ratio of 2- vs. 4-substitution can be influenced by the reaction conditions and the steric and electronic properties of other substituents.

A powerful strategy for achieving exclusive 4-alkylation involves the use of a blocking group. A recent study reported a maleate-derived blocking group that temporarily occupies the 2- and 6-positions of the pyridine nitrogen, forming a pyridinium (B92312) species. This directs Minisci-type decarboxylative alkylation exclusively to the 4-position. The blocking group can be easily removed afterward, providing clean access to 4-alkylated pyridines. nih.gov

Alternatively, the pyridine ring can be constructed with the 4-methyl group already in place. This involves ring-synthesis methods, such as the Hantzsch pyridine synthesis or other condensation reactions, using starting materials that contain the necessary methyl group in the correct position relative to the other fragments that will form the final ring. For example, the condensation of pivaloyl chloride and tert-butyl alcohol can lead to the formation of a 2,6-di-tert-butyl-4-methylpyrylium salt, which can then be converted to the corresponding pyridine. orgsyn.org While this example yields a different substitution pattern, the principle of building the ring from appropriately substituted precursors is a key strategy.

Convergent and Divergent Synthetic Routes

The construction of complex molecules like this compound can be approached through two primary strategies: convergent synthesis, where different fragments of the molecule are synthesized separately and then joined, or divergent synthesis, where a common intermediate is elaborated into various target molecules.

The synthesis of polysubstituted pyridines often leverages the de novo construction of the pyridine ring or the modification of an existing pyridine core. nih.govresearchgate.net Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are often limited by the scope of reactants. nih.govresearchgate.net Modern approaches, particularly those involving cycloadditions, offer greater flexibility and access to a wider range of substitution patterns. nih.gov

A divergent approach would start with a pre-functionalized pyridine ring, for example, a dichloromethylpyridine. This precursor could then undergo a series of regioselective substitution and functional group interconversion steps to introduce the butyl group at the 2-position and the aldehyde at the 3-position.

A convergent strategy might involve a multicomponent reaction where acyclic precursors combine to form the fully substituted pyridine ring in a single transformation. For instance, a [4+2] cycloaddition reaction could be employed, where the nitrogen atom is incorporated into either the diene or dienophile component, allowing for various substitution patterns. nih.gov The challenge in these routes is often controlling the regiochemistry to achieve the specific 2,3,4,6-substitution pattern of the target molecule.

| Strategy | Description | Potential Precursors for Target Compound | Key Transformations |

|---|---|---|---|

| Divergent | Modification of a pre-existing, simpler pyridine core. | 2,6-dichloro-4-methylpyridine | Selective cross-coupling (e.g., Suzuki, Kumada) for C2-butylation; Oxidation or formylation for C3-aldehyde. |

| Convergent | Assembly of the pyridine ring from multiple, simpler fragments. | α,β-Unsaturated ketones, enamines, ammonia (B1221849) source. | Multicomponent condensation/cyclization reactions (e.g., Hantzsch-like synthesis), Aza-Diels-Alder reactions. nih.gov |

Tandem and cascade reactions represent highly efficient synthetic strategies where a single event triggers a sequence of transformations without isolating intermediates. researchgate.netrsc.org These processes increase molecular complexity rapidly and are desirable for their efficiency, atom economy, and reduced consumption of reagents and solvents. researchgate.netrsc.org

In the context of nicotinaldehyde synthesis, a tandem reaction could be designed to form and functionalize the pyridine ring in one pot. For example, a catalytic intermolecular aza-Wittig reaction could generate a 2-azadiene intermediate, which then undergoes a Diels-Alder reaction with a suitable dienophile to construct the substituted dihydropyridine ring. nih.gov A subsequent oxidation step, potentially within the same pot, would lead to the aromatic nicotinaldehyde derivative. The elegance of this approach lies in the strategic generation of reactive intermediates that are immediately consumed in the subsequent step of the sequence. rsc.org

The application of chemoenzymatic tandem reactions is also a growing field, combining the reactivity of chemical catalysts with the high selectivity of enzymes. mdpi.com While specific examples for this target are not documented, one could envision a process where a metal catalyst facilitates the core ring formation, and an enzyme performs a highly selective oxidation to install the aldehyde group, avoiding the need for protecting groups and reducing side reactions. mdpi.com Such one-pot processes significantly streamline the synthesis by eliminating intermediate purification steps. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental protection has driven the adoption of green chemistry principles in chemical synthesis. researchgate.net For a molecule like this compound, this involves developing processes that are safer, more efficient, and generate less waste.

Key green strategies applicable to this synthesis include:

Use of Heterogeneous Catalysts: Traditional methods for pyridine synthesis often use stoichiometric acid or base catalysts at high temperatures, leading to complex purification. acs.org Heterogeneous catalysts, such as metal-organic frameworks (MOFs), offer significant advantages due to their high surface area, tunable porosity, ease of separation, and reusability. acs.org For instance, a zirconium-based MOF, UiO-66, has been used as an efficient and recyclable catalyst for the multicomponent synthesis of substituted pyridines. acs.org

Solvent-Free and Alternative Solvents: Performing reactions in the absence of a solvent or in greener solvents (like water or ethanol) minimizes volatile organic compound (VOC) emissions. One-pot, four-component annulation reactions to produce tetra-arylpyridines have been successfully demonstrated under solvent-free conditions, with water as the only byproduct, offering a highly economical and eco-friendly route. acs.org

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product. nih.govacs.org Designing a convergent, multicomponent synthesis for this compound would be a prime example of applying this principle.

Energy Efficiency: Utilizing catalytic processes that operate at lower temperatures and pressures reduces energy consumption. acs.org Microwave-assisted synthesis can also be a tool to accelerate reactions and improve energy efficiency.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

|---|---|---|

| Catalysis | Use of recyclable heterogeneous catalysts instead of stoichiometric reagents. | Metal-Organic Frameworks (MOFs) like UiO-66 can be reused, simplifying product purification and reducing waste. acs.org |

| Atom Economy | Employing multicomponent reactions where multiple bonds are formed in one pot. | A one-pot annulation reaction forms the pyridine ring with only water as a byproduct, maximizing the incorporation of reactant atoms. acs.org |

| Safer Solvents/Conditions | Conducting reactions under solvent-free conditions or in benign solvents. | Eliminates the use and disposal of hazardous organic solvents, leading to a cleaner process. acs.org |

| Waste Prevention | Tandem/cascade reactions that avoid isolation of intermediates. | Reduces the number of purification steps, thereby minimizing solvent use and waste generation. mdpi.com |

By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.

Reactivity of the Aldehyde Functionality

The carbaldehyde group at the C3 position is a key site for nucleophilic additions and redox transformations, enabling the synthesis of a variety of derivatives.

Nucleophilic Additions and Condensation Reactions at the C3-Carbaldehyde

The aldehyde group of this compound is susceptible to attack by various nucleophiles. While specific studies on this exact molecule are not prevalent in the literature, its reactivity can be inferred from similar substituted nicotinaldehydes.

Condensation Reactions: One of the fundamental reactions of aldehydes is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. beilstein-journals.org For instance, the condensation of 2-chloro-3-formylquinoline with phenylhydrazine (B124118) yields the corresponding hydrazone, demonstrating the reactivity of a formyl group adjacent to a chloro-substituted nitrogen-containing heterocycle. researchgate.net Similarly, this compound is expected to undergo Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, catalyzed by weak bases such as piperidine (B6355638) or triethylamine, to yield α,β-unsaturated products. beilstein-journals.orgmdpi.com The reaction proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration. beilstein-journals.org

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium ylide. escholarship.orgresearchgate.net This reaction is highly versatile and can be used to introduce a wide range of substituents. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would be expected to yield the corresponding vinylpyridine derivative. escholarship.org

Reductive Amination: The aldehyde can also serve as a precursor for the synthesis of amines via reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. libretexts.orgnih.govyoutube.comorganic-chemistry.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which selectively reduce the iminium ion in the presence of the aldehyde. libretexts.orgmdpi.com The reaction of this compound with a primary amine, for example, would yield a secondary amine derivative. nih.govyoutube.com

| Reaction Type | Reagents | Expected Product |

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-(2-Butyl-6-chloro-4-methylpyridin-3-yl)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide, Base | 2-Butyl-6-chloro-4-methyl-3-vinylpyridine |

| Reductive Amination | Primary Amine (R-NH2), NaBH3CN | N-Alkyl-1-(2-butyl-6-chloro-4-methylpyridin-3-yl)methanamine |

Redox Transformations of the Aldehyde Group in Selective Synthesis

The aldehyde functionality can be readily oxidized or reduced to afford the corresponding carboxylic acid or alcohol, respectively.

Oxidation: The oxidation of the aldehyde group in this compound to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), pyridinium chlorochromate (PCC) with an co-oxidant, or milder, more selective reagents like Oxone. organic-chemistry.orgbldpharm.com Light-promoted aerobic oxidation offers a green and sustainable alternative. researchgate.net The resulting 2-butyl-6-chloro-4-methylnicotinic acid is a valuable intermediate for further functionalization, such as ester or amide formation.

Reduction: The reduction of the aldehyde to a primary alcohol, (2-Butyl-6-chloro-4-methylpyridin-3-yl)methanol, can be accomplished using various reducing agents. Catalytic hydrogenation with H2 gas over a metal catalyst like palladium, platinum, or nickel is a common method. youtube.comyoutube.comyoutube.com This process typically involves the syn-addition of hydrogen across the carbonyl double bond. youtube.comyoutube.com Alternatively, metal hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for this reduction. rsc.org

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO4) | 2-Butyl-6-chloro-4-methylnicotinic acid |

| Reduction | Sodium Borohydride (NaBH4) | (2-Butyl-6-chloro-4-methylpyridin-3-yl)methanol |

| Catalytic Hydrogenation | H2, Pd/C | (2-Butyl-6-chloro-4-methylpyridin-3-yl)methanol |

Transformations Involving the 6-Chloro Substituent

The chlorine atom at the C6 position is a versatile handle for introducing a variety of substituents onto the pyridine ring through nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom and the aldehyde group, facilitates nucleophilic aromatic substitution (SNAr) at the C6 position.

Amination: The chloro group can be displaced by various nitrogen nucleophiles. While direct amination of 2-chloropyridines can be challenging, requiring harsh conditions or metal catalysis, the Buchwald-Hartwig amination has emerged as a powerful tool for this transformation. wikipedia.orgacsgcipr.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide range of amines, including primary and secondary amines, under relatively mild conditions. escholarship.orgwikipedia.orgresearchgate.net For example, the reaction of 2-chloropyridine (B119429) derivatives with amines in the presence of a palladium catalyst and a suitable phosphine ligand affords the corresponding aminopyridines. mit.edu

Alkoxylation and Thiolation: Similarly, the 6-chloro substituent can be replaced by oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiomethoxide) can proceed via an SNAr mechanism to yield the corresponding 6-alkoxy or 6-thioalkyl derivatives. The reactivity can be influenced by the specific substituents on the pyridine ring and the reaction conditions.

Cross-Coupling Reactions at the C6-Position: Methodological Scope

Palladium-catalyzed cross-coupling reactions provide a powerful platform for forming carbon-carbon and carbon-heteroatom bonds at the C6 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is widely used for the synthesis of biaryl compounds. The 6-chloro position of this compound is amenable to Suzuki coupling with various aryl or vinyl boronic acids to introduce new carbon frameworks. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org This reaction would enable the introduction of an alkynyl group at the C6 position of the target molecule, leading to the formation of conjugated enyne systems. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netnih.gov This reaction could be employed to introduce alkenyl substituents at the C6 position of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst, Base | 6-Aryl-2-butyl-4-methylnicotinaldehyde |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-butyl-4-methylnicotinaldehyde |

| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, Ligand, Base | 6-(Dialkylamino)-2-butyl-4-methylnicotinaldehyde |

| Heck | Alkene | Pd catalyst, Base | 6-Alkenyl-2-butyl-4-methylnicotinaldehyde |

Reactivity of the Pyridine Nitrogen and Ring System

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com The resulting N-oxide can exhibit altered reactivity and serve as a precursor for further functionalization.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen allows for N-alkylation with alkyl halides. acs.org However, direct alkylation can sometimes be challenging. Alternative methods, such as the reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride, provide a regiospecific route to 2-substituted pyridines. organic-chemistry.org The alkylation of pyridines can also be achieved using alkyllithium reagents, with the regioselectivity being dependent on the specific reagents and conditions used. acs.org

The bulky 2,6-di-tert-butyl-4-methylpyridine (B104953) is a well-known non-nucleophilic base, highlighting how sterically demanding substituents around the nitrogen can significantly hinder its nucleophilicity. youtube.comsigmaaldrich.com While the butyl group in the target molecule is less sterically demanding than a tert-butyl group, it, along with the C6-chloro substituent, will influence the accessibility and reactivity of the pyridine nitrogen.

Quaternization and N-Oxidation Chemistry

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Quaternization, the reaction with an alkyl halide to form a pyridinium salt, and N-oxidation, the reaction with an oxidizing agent to form a pyridine N-oxide, are fundamental transformations of pyridines. mdpi.comsemanticscholar.org

Steric hindrance also plays a crucial role. The presence of the butyl group at the 2-position significantly hinders the approach of an electrophile to the adjacent nitrogen atom. This steric effect is a major determinant in the quaternization of substituted pyridines. osti.gov

N-Oxidation: The N-oxidation of pyridines is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. tandfonline.comtandfonline.comarkat-usa.org Similar to quaternization, the reaction rate is influenced by both electronic and steric factors. Electron-donating groups enhance the reactivity, while electron-withdrawing groups retard it. nih.govrsc.org The steric hindrance from the 2-butyl group is also expected to be a significant factor in the N-oxidation of this compound. researchgate.net The choice of oxidizing agent can be critical, with some reagents being more effective for sterically hindered or electron-deficient pyridines. tandfonline.comtandfonline.com For instance, methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide has been shown to be efficient for some hindered pyridines. thieme-connect.de

Table 1: Predicted Relative Reactivity in Quaternization and N-Oxidation

| Reaction | Predicted Reactivity of this compound | Key Influencing Factors |

|---|

| Quaternization | Moderate to Low | - Steric Hindrance: Significant from the 2-butyl group.

Ring-Opening and Rearrangement Pathways

Quaternized pyridinium salts are activated towards nucleophilic attack, which can lead to ring-opening reactions. acs.orgresearchgate.netresearchgate.net Similarly, the formation of pyridinium ylides can initiate various rearrangement reactions. acs.orgacs.orgresearchgate.netchemrxiv.org

Ring-Opening: The Zincke reaction is a well-known ring-opening reaction of pyridinium salts upon treatment with primary or secondary amines. acs.org The reaction proceeds via nucleophilic addition to the pyridinium ring, followed by cleavage of a carbon-nitrogen bond. The specific substitution pattern of this compound would influence the regioselectivity of the initial nucleophilic attack and the stability of the resulting open-chain intermediate. The presence of the electron-withdrawing formyl group could potentially influence the position of the initial attack.

Rearrangement Pathways: Pyridinium ylides, formed by the deprotonation of an N-alkyl pyridinium salt, are versatile intermediates in organic synthesis. They can undergo a variety of rearrangements, such as the Sommelet-Hauser rearrangement, to yield substituted pyridines. youtube.com The formation and subsequent rearrangement of a pyridinium ylide derived from the quaternized form of this compound would be influenced by the stability of the ylide and the migratory aptitude of the substituents. The specific substitution pattern offers several potential rearrangement pathways, although steric congestion around the nitrogen atom might hinder the initial ylide formation.

Influence of Steric and Electronic Effects on Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the interplay between steric and electronic effects of its substituents.

Electronic Effects: The electronic nature of the substituents plays a critical role in directing the outcome of reactions.

Electron-donating groups (EDGs): The 2-butyl and 4-methyl groups increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to their location. This enhances the nucleophilicity of the nitrogen atom but can also influence the regioselectivity of electrophilic attack on the ring itself, although such reactions are generally difficult on pyridines unless activated.

Electron-withdrawing groups (EWGs): The 6-chloro and 4-formyl groups decrease the electron density of the ring, making the nitrogen atom less nucleophilic. nih.gov They also activate the ring towards nucleophilic aromatic substitution, with the chloro group being a potential leaving group.

The combined electronic effects on the nitrogen's reactivity are complex. The inductive donation from the alkyl groups is counteracted by the inductive and mesomeric withdrawal of the chloro and formyl groups.

Steric Effects: Steric hindrance is a dominant factor in the reactivity of this molecule.

The 2-butyl group provides significant steric shielding around the nitrogen atom, impeding the approach of reagents for both quaternization and N-oxidation. osti.govresearchgate.net This steric bulk would also influence the conformation of the molecule and the accessibility of other reactive sites.

The 4-methyl group contributes to a lesser extent to the steric environment of the molecule.

The 6-chloro group also adds to the steric crowding around the nitrogen.

Table 2: Summary of Steric and Electronic Influences on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on N-Reactivity |

|---|---|---|---|---|

| Butyl | 2 | Electron-donating (inductive) | High | Decreases reactivity due to steric hindrance. |

| Chloro | 6 | Electron-withdrawing (inductive and mesomeric) | Moderate | Decreases reactivity. |

| Methyl | 4 | Electron-donating (inductive and hyperconjugation) | Low | Increases reactivity. |

| Formyl | 4 | Electron-withdrawing (mesomeric and inductive) | Low | Decreases reactivity. |

Derivatization Strategies and Synthetic Utility of 2 Butyl 6 Chloro 4 Methylnicotinaldehyde As a Precursor

Construction of Complex Heterocyclic Scaffolds.lookchem.com

The inherent structure of 2-Butyl-6-chloro-4-methylnicotinaldehyde, featuring a reactive aldehyde on a pyridine (B92270) framework, makes it an ideal starting material for synthesizing more complex heterocyclic systems. lookchem.com These scaffolds are of significant interest in medicinal chemistry and materials science.

The aldehyde functionality at the C3 position is highly susceptible to nucleophilic attack, readily undergoing condensation reactions with primary amines and hydrazines. These reactions are fundamental for introducing new nitrogen-containing functionalities and for building larger molecular assemblies. The reaction with primary amines yields Schiff bases (imines), while the reaction with hydrazines produces hydrazones. These products can be stable final compounds or serve as intermediates for further cyclization or derivatization reactions. A similar reaction pathway is observed in the condensation of 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde with various ketones to form chalcones, highlighting the reactivity of a heterocyclic aldehyde. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Py-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | Py-CH=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Py-CH=N-NH-R |

| Hydroxylamine (H₂N-OH) | Oxime | Py-CH=N-OH |

(Where Py represents the 2-butyl-6-chloro-4-methylpyridine core)

The pyridine ring and its aldehyde substituent can potentially participate in cycloaddition reactions to form polycyclic heterocyclic systems. The electron-deficient nature of the pyridine ring makes it a candidate for inverse-electron-demand Diels-Alder reactions. More commonly, the C=N bond of an imine formed from the aldehyde (as described in 4.1.1) can act as a dienophile in aza-Diels-Alder reactions, such as the Povarov reaction, to construct tetrahydroquinoline derivatives. beilstein-journals.org These reactions provide a powerful method for rapidly increasing molecular complexity and accessing unique three-dimensional structures. youtube.com

Functional Group Interconversions at C3, C4, C6, and C2-Butyl Positions

Functional group interconversion (FGI) is a key strategy for modifying the core structure of this compound. ub.edu This allows for the fine-tuning of electronic and steric properties and the introduction of new reactive handles for further synthesis.

The aldehyde group at the C3 position can be readily oxidized to a carboxylic acid. This transformation is a pivotal step, as the resulting nicotinic acid derivative opens up a vast range of subsequent chemical modifications. Various oxidizing agents can achieve this, including mild reagents to avoid over-oxidation of other parts of the molecule. researchgate.net For instance, copper(I) chloride (CuCl) has been shown to catalyze the oxidation of various aldehydes to their corresponding carboxylic acids under mild conditions using aqueous tert-butyl hydroperoxide. researchgate.net

Once the carboxylic acid is formed, it can be converted into a variety of derivatives:

Esters: Formed through Fischer esterification with alcohols under acidic catalysis.

Amides: Synthesized by reacting the carboxylic acid with amines using a coupling agent (e.g., DCC, EDC) or after converting the acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂).

Table 2: Functional Group Interconversions at the C3 Position

| Starting Group | Reagents/Conditions | Resulting Group |

|---|---|---|

| Aldehyde (-CHO) | e.g., TBHP, CuCl | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | R-OH, H⁺ | Ester (-COOR) |

The alkyl groups at the C2 (butyl) and C4 (methyl) positions are generally less reactive than the aldehyde or the C6-chloro position. However, they can be modified under specific conditions, typically involving free-radical reactions. For instance, benzylic-type bromination using N-bromosuccinimide (NBS) and a radical initiator could selectively introduce a bromine atom on the carbon adjacent to the pyridine ring. This new functional group can then undergo nucleophilic substitution to introduce a variety of other functionalities. Direct oxidation of these alkyl groups is challenging and often requires harsh conditions that could degrade other parts of the molecule, likely necessitating prior protection of the aldehyde group. google.comusgs.gov

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product that contains portions of all starting materials. tcichemicals.com This approach is highly efficient and allows for the rapid generation of libraries of diverse molecules. nih.gov The aldehyde functionality of this compound makes it an excellent substrate for several well-known MCRs.

By serving as the aldehyde component, it can participate in reactions such as:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. tcichemicals.comdiva-portal.org

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones. tcichemicals.com

Hantzsch Dihydropyridine (B1217469) Synthesis: A three-component reaction of an aldehyde, a β-ketoester, and ammonia (B1221849). tcichemicals.com

The use of this compound in these MCRs directly incorporates its substituted pyridine core into a larger, more complex, and functionally diverse scaffold, which is a highly valued strategy in drug discovery and materials science. nih.govsemanticscholar.org

Table 3: Hypothetical Role in the Ugi Four-Component Reaction

| Component | Example Reactant |

|---|---|

| Aldehyde | This compound |

| Amine | Aniline |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | Complex dipeptide-like structure incorporating the pyridine moiety |

Application in Building Block Libraries for Chemical Probe Development

The strategic design and synthesis of diverse chemical libraries are fundamental to the discovery of novel chemical probes. These probes are indispensable tools for interrogating biological systems, elucidating the functions of proteins, and identifying new therapeutic targets. The structural framework of a building block is a critical determinant of the chemical space that can be explored. Substituted pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in FDA-approved drugs and biologically active compounds. nih.govnih.govresearchgate.netnih.govresearchgate.net this compound emerges as a valuable precursor for constructing such libraries, owing to its distinct and orthogonally reactive functional groups.

The utility of this compound stems from the presence of three key features: a reactive aldehyde group, a displaceable chloro substituent, and a lipophilic butyl group on a pyridine core. This combination allows for a systematic and combinatorial approach to generating a wide array of derivatives. The pyridine ring itself serves as a versatile scaffold, offering opportunities for hydrogen bonding interactions and possessing favorable pharmacokinetic properties. nih.govresearchgate.net

The aldehyde at the 3-position is a prime site for derivatization. It can readily undergo a variety of condensation reactions with nucleophiles such as amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. thermofisher.comthermofisher.comwikipedia.org These reactions are typically high-yielding and proceed under mild conditions, making them highly suitable for library synthesis. The resulting C=N double bond can be further reduced to a stable secondary amine if desired, adding another layer of structural diversity. thermofisher.com This reactivity is particularly useful for introducing a wide range of molecular fragments, including those bearing reporter tags (fluorophores, biotin) or other functional groups for subsequent conjugation, which is a key feature in the design of chemical probes. nih.govrsc.org

Simultaneously or sequentially, the chlorine atom at the 6-position offers another vector for diversification. As an electron-deficient pyridine, the chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov This allows for the introduction of a diverse set of substituents, including but not limited to, amines, thiols, and alcohols. The ability to perform these substitutions provides a powerful tool for modulating the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and electronic character. The chemoselective nature of these reactions allows for the controlled synthesis of complex, polysubstituted pyridines. rsc.org

The butyl group at the 2-position and the methyl group at the 4-position also play important roles. The butyl group imparts a degree of lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets. The methyl group can influence the conformation of the molecule and its metabolic stability.

The combinatorial derivatization of this compound allows for the rapid generation of a library of compounds with diverse stereochemical and electronic properties. For instance, a matrix of derivatives can be synthesized by reacting a set of aldehydes with a library of amines, and subsequently reacting the resulting products with a library of nucleophiles at the chloro position. This approach enables a systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Below are interactive tables illustrating potential derivatization strategies for building block libraries based on this compound.

Table 1: Derivatization via Aldehyde Condensation

This table showcases the reaction of the aldehyde group with various nucleophiles to form different functional linkages, a common strategy in chemical probe development. thermofisher.comthermofisher.com

| Nucleophile Type | Reagent Example | Resulting Linkage | Product Class |

| Primary Amine | Aniline | Imine (Schiff Base) | N-Aryl Imine |

| Hydrazine | Phenylhydrazine (B124118) | Hydrazone | Phenylhydrazone |

| Hydroxylamine | Hydroxylamine HCl | Oxime | Aldoxime |

| Semicarbazide | Semicarbazide HCl | Semicarbazone | Semicarbazone |

| Thiosemicarbazide | Thiosemicarbazide | Thiosemicarbazone | Thiosemicarbazone |

Table 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This table illustrates the displacement of the chloro group at the 6-position by various nucleophiles, a key reaction for modifying the pyridine core. rsc.orgnih.gov

| Nucleophile Type | Reagent Example | Introduced Substituent | Product Class |

| Amine | Morpholine | Morpholinyl | 6-Morpholinyl-nicotinaldehyde |

| Thiol | Thiophenol | Phenylthio | 6-(Phenylthio)-nicotinaldehyde |

| Alkoxide | Sodium Methoxide | Methoxy | 6-Methoxy-nicotinaldehyde |

| Azide | Sodium Azide | Azido | 6-Azido-nicotinaldehyde |

The systematic application of these derivatization strategies to the this compound scaffold can generate a rich library of compounds. Such a library, with its inherent structural diversity centered on a medicinally relevant pyridine core, provides a valuable resource for screening campaigns aimed at the discovery of novel chemical probes and potential drug leads. nih.govresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Butyl 6 Chloro 4 Methylnicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 2-Butyl-6-chloro-4-methylnicotinaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the aldehyde proton, the methyl group protons, and the protons of the butyl chain. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the carbons of the pyridine (B92270) ring, and the carbons of the alkyl substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents the predicted chemical shifts (δ) in ppm for the target molecule, referenced against tetramethylsilane (B1202638) (TMS). These predictions are based on standard values for substituted pyridines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.8 - 10.2 | 190 - 195 |

| C2 | - | 160 - 165 |

| C3 | - | 130 - 135 |

| C4 | - | 145 - 150 |

| C5 | 7.0 - 7.3 | 120 - 125 |

| C6 | - | 150 - 155 |

| 4-CH₃ | 2.3 - 2.6 | 20 - 25 |

| Butyl-C1' | 2.7 - 3.0 (t) | 35 - 40 |

| Butyl-C2' | 1.6 - 1.8 (sext) | 30 - 35 |

| Butyl-C3' | 1.3 - 1.5 (sext) | 22 - 27 |

| Butyl-C4' | 0.9 - 1.0 (t) | 13 - 15 |

Note: (t) = triplet, (sext) = sextet. Multiplicities are predicted based on expected spin-spin coupling.

Advanced 2D NMR Techniques for Structural Assignment and Conformational Analysis

While 1D NMR provides initial data, 2D NMR techniques are indispensable for confirming connectivity and spatial relationships. huji.ac.ilmnstate.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the proton-proton coupling networks. oxinst.com It would show clear correlations between the adjacent protons within the butyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4'). It could also reveal a long-range coupling between the C5-H proton and the protons of the 4-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. youtube.com It would be used to definitively assign the ¹³C signals for the C5, 4-methyl, and all four carbons of the butyl chain based on their known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is vital for piecing the molecular puzzle together. youtube.com Key expected correlations would include:

The aldehyde proton (CHO) to the C3 and C4 carbons of the pyridine ring.

The C5-H proton to the C3, C4, and C6 carbons.

The 4-methyl protons to the C3, C4, and C5 carbons.

The Butyl-C1' protons to the C2 and C3 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, which is essential for conformational analysis. A NOESY spectrum could show correlations between the aldehyde proton and the C5-H, or between the Butyl-C1' protons and the C6-substituent, providing insights into the preferred orientation of the aldehyde and butyl groups relative to the pyridine ring.

Dynamic NMR Studies for Rotational Barriers and Molecular Fluxionality

The bonds connecting the aldehyde and butyl groups to the pyridine ring are single bonds, and rotation around them is possible. libretexts.org Dynamic NMR (DNMR) involves recording spectra at various temperatures to study the energetics of such conformational changes. nih.gov

For this compound, DNMR could be used to investigate the rotational barrier around the C3-CHO bond. At very low temperatures, this rotation might become slow enough on the NMR timescale to cause the appearance of distinct signals for different rotamers, if a significant energy barrier exists. By analyzing the changes in the line shape of the signals as the temperature is increased (a process known as coalescence), the activation energy (ΔG‡) for the rotational barrier can be calculated. Similar studies could be applied to the C2-butyl bond, although free rotation is generally expected for such alkyl chains unless significant steric hindrance is present. Studies on other substituted pyridines have successfully used DNMR to characterize molecular mobility and exchange processes. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₄ClNO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum is predicted to show a characteristic molecular ion peak cluster due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the spectrum would exhibit a molecular ion (M⁺) peak and an M+2 peak with a 3:1 intensity ratio. miamioh.edu

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond alpha to the aromatic ring is a common pathway for alkyl-substituted aromatics. youtube.com This would involve the loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a prominent fragment.

Benzylic-type Cleavage: The bond between the C1' and C2' carbons of the butyl group is susceptible to cleavage, resulting in the loss of a propyl radical to form a stabilized cation.

Loss of Chlorine: Cleavage of the C-Cl bond, which is often a weaker bond, would result in the loss of a chlorine radical (•Cl), producing a fragment ion. docbrown.info

Aldehyde Fragmentation: Aldehydes commonly fragment via loss of a hydrogen radical (•H) to form a stable acylium ion (M-1) or loss of the entire formyl group (•CHO) (M-29). libretexts.orgyoutube.com

McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds with a γ-hydrogen. youtube.com In this molecule, a hydrogen atom from the C3' (gamma) position of the butyl chain can be transferred to the aldehyde oxygen, followed by cleavage of the alpha-beta (C1'-C2') bond. This would result in the elimination of a neutral butene molecule.

Predicted Major Fragment Ions in EI-MS

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 211/213 | [C₁₁H₁₄ClNO]⁺ | Molecular Ion (M⁺) |

| 196/198 | [C₁₀H₁₁ClNO]⁺ | Loss of •CH₃ |

| 182/184 | [C₉H₈ClNO]⁺ | Loss of •C₂H₅ |

| 176 | [C₁₁H₁₄NO]⁺ | Loss of •Cl |

| 168/170 | [C₈H₅ClNO]⁺ | McLafferty Rearrangement (Loss of C₄H₈) |

| 154/156 | [C₇H₃ClNO]⁺ | Loss of C₄H₉ (butyl radical) |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. cdnsciencepub.com The spectra of this compound would be characterized by absorptions corresponding to its aldehyde, substituted pyridine, and alkyl components.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium-Weak (often two bands) |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Very Strong |

| C=C / C=N Ring Stretch (Pyridine) | 1450 - 1610 | Medium-Strong |

| C-H Bending (Alkyl) | 1375 - 1465 | Medium |

| C-Cl Stretch | 650 - 850 | Medium-Strong |

The C=O stretching vibration of the aldehyde group is expected to be one of the most intense bands in the IR spectrum. The exact position of the pyridine ring stretching modes can be sensitive to the substitution pattern. cdnsciencepub.comresearchgate.netlehigh.edu Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone of the butyl chain, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details about intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound is not publicly available, a hypothetical analysis can be made. If suitable crystals could be grown, X-ray diffraction would reveal the planarity of the pyridine ring and the conformation of the butyl and aldehyde substituents. Key structural features of interest would be the torsion angles defining the orientation of the aldehyde group relative to the ring, which influences conjugation.

In the solid state, molecules would likely pack in a way that maximizes stabilizing intermolecular forces. Potential interactions include:

π-π Stacking: The electron-deficient pyridine rings could stack in an offset face-to-face or edge-to-face arrangement.

C-H···O/N/Cl Hydrogen Bonds: Weak hydrogen bonds could form between aromatic or alkyl C-H donors and the aldehyde oxygen, pyridine nitrogen, or chlorine atom as acceptors.

Hypothetical Crystallographic Data Table

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.5 |

| b (Å) | ~7.0 |

| c (Å) | ~17.0 |

| β (°) | ~101 |

| Volume (ų) | ~1720 |

| Z (molecules/unit cell) | 4 |

Note: These values are hypothetical, based on a similarly sized molecule, 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol, for illustrative purposes. nih.gov

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy refers to techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org The parent compound, this compound, is achiral and therefore optically inactive; it does not produce a signal in chiroptical experiments like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).

However, if a chiral derivative were synthesized, these techniques would become highly valuable. For instance:

Reduction of the Aldehyde: Reducing the aldehyde to a secondary alcohol would create a chiral center at the benzylic-type position. The resulting (R)- and (S)-enantiomers could be distinguished using ECD or VCD.

Chiral Butyl Group: Synthesis using a chiral butyl precursor (e.g., (S)-2-methyl-1-bromobutane to create a sec-butyl group at the 2-position) would also render the molecule chiral.

For such chiral derivatives, ECD spectroscopy would provide information on electronic transitions and could be used to assign the absolute configuration of the stereocenter by comparing experimental spectra to those predicted by theoretical calculations. rsc.orgmdpi.com VCD, the infrared equivalent, is highly sensitive to the molecule's three-dimensional structure and conformation in solution. mdpi.com

Theoretical and Computational Chemistry Studies of 2 Butyl 6 Chloro 4 Methylnicotinaldehyde

Electronic Structure and Molecular Orbital Analysis (DFT Calculations)

No published studies utilizing Density Functional Theory (DFT) or other computational methods to analyze the electronic structure and molecular orbitals of 2-Butyl-6-chloro-4-methylnicotinaldehyde were found.

Reactivity Predictions and Reaction Pathway Modeling

There is no available research on the reactivity predictions or reaction pathway modeling for this specific compound.

Transition State Analysis for Key Transformations

No literature exists detailing the transition state analysis for any chemical transformations involving this compound.

Frontier Molecular Orbital Theory Applications

No applications of Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound have been reported.

Conformation Analysis and Energetic Profiles

Computational studies on the conformational analysis and energetic profiles of this compound are not available in the searched scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

No research was found on the theoretical prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound and their correlation with experimental data.

Design Principles for Novel Derivatives Based on Computational Insights

There are no published studies that provide computational insights into the design principles for novel derivatives of this compound.

Future Research Directions and Perspectives on 2 Butyl 6 Chloro 4 Methylnicotinaldehyde Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable synthetic routes to highly substituted pyridines is a continuous endeavor in organic chemistry. nih.govnih.gov While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are well-established for pyridine (B92270) ring formation, future research on 2-Butyl-6-chloro-4-methylnicotinaldehyde should focus on the application of modern catalytic systems. beilstein-journals.orgillinois.edu

One promising avenue is the use of transition-metal catalysts, such as copper, for modular pyridine synthesis. nih.gov These methods often involve cascade reactions that allow for the construction of complex substitution patterns with high functional group tolerance under mild conditions. nih.gov For instance, a copper-catalyzed N-iminative cross-coupling followed by electrocyclization and oxidation could offer a novel and efficient route to this compound and its analogs. nih.gov

Furthermore, the exploration of heterogeneous catalysts, including zeolites and metal-organic frameworks (MOFs), could lead to more sustainable and scalable synthetic processes. numberanalytics.com These solid-supported catalysts offer advantages in terms of recyclability and ease of separation, aligning with the principles of green chemistry. numberanalytics.com The development of chiral catalysts for enantioselective synthesis also presents an exciting frontier, enabling the production of enantiomerically pure derivatives of this compound for potential applications in asymmetric catalysis or as chiral building blocks. numberanalytics.com Additionally, photocatalysis and electrocatalysis are emerging techniques that could provide mild and highly selective pathways for synthesizing this and other pyridine derivatives. numberanalytics.com

Unveiling Undiscovered Reaction Pathways and Transformations

The reactivity of the pyridine ring, influenced by the electron-withdrawing nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org The existing substituents on this compound, however, modulate this reactivity in a complex manner. Future research should aim to systematically explore and unveil new reaction pathways for this molecule.

The aldehyde group is a versatile functional handle that can participate in a wide range of transformations, including condensations, oxidations, reductions, and additions of organometallic reagents. The interplay between the aldehyde's reactivity and the electronic effects of the substituted pyridine ring could lead to novel chemical transformations. For example, intramolecular reactions between the aldehyde and a functional group introduced at the butyl chain or via modification of the methyl group could lead to the synthesis of novel fused heterocyclic systems.

Furthermore, the chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a diverse array of functional groups. Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed to create a library of derivatives with tailored electronic and steric properties. The investigation of radical-mediated C-H functionalization of the pyridine ring, a rapidly developing field, could also unlock new avenues for derivatization at previously inaccessible positions. nih.govnih.gov

Development of Advanced Analytical Methods for In-Situ Monitoring

To gain a deeper understanding of the reaction kinetics, mechanisms, and to optimize reaction conditions for the synthesis and transformation of this compound, the development and application of advanced in-situ analytical methods are crucial. rsc.org Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. rsc.org

For instance, monitoring the progress of a catalytic reaction in real-time can help in identifying catalyst deactivation pathways or the formation of undesired byproducts, enabling rapid optimization of the reaction parameters. rsc.org Spectroscopic methods like UV-vis spectroscopy can be particularly useful for studying reactions involving colored intermediates or products, such as in the formation of charge-transfer complexes. acs.org The coupling of these analytical techniques with reaction calorimetry can provide a comprehensive thermodynamic and kinetic profile of the chemical processes.

Moreover, the development of hyphenated techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), is essential for the analysis of complex reaction mixtures and the identification of trace impurities. nih.gov These advanced analytical tools will be indispensable for ensuring the purity and quality of synthesized compounds and for elucidating complex reaction mechanisms.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation. beilstein-journals.orgrsc.orgacs.orguc.pt The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant future research direction.

Continuous flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as the precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgacs.org This level of control can lead to higher yields, improved selectivity, and easier scale-up of synthetic processes. acs.org For example, multi-step sequences for the synthesis of complex derivatives could be telescoped into a single continuous process, minimizing manual handling and purification steps. uc.pt

Furthermore, the combination of flow chemistry with automated self-optimizing systems can accelerate the discovery of optimal reaction conditions. rsc.org These platforms can autonomously vary reaction parameters and analyze the output in real-time, rapidly identifying the conditions that maximize yield and minimize waste. The generation of a library of derivatives of this compound using automated flow synthesis would be a highly efficient approach for exploring its structure-activity relationships in various applications. acs.org

Contribution to Fundamental Understanding of Pyridine Chemistry and Aldehyde Reactivity

The study of this compound can contribute significantly to the fundamental understanding of pyridine chemistry and the reactivity of aldehydes in a sterically and electronically complex environment. The specific substitution pattern of this molecule presents a unique case study for investigating the interplay of steric hindrance and electronic effects on reaction outcomes.

Research on the chemical properties of this compound can provide valuable data for computational and theoretical studies. nih.gov For example, understanding its permeability and other physicochemical properties can aid in the development of predictive models for drug discovery and materials science. nih.govrsc.org The study of its reactivity can also lead to the discovery of new synthetic methodologies with broad applicability in organic synthesis. nih.govlookchem.com

By systematically investigating the reactions at the aldehyde, the chloro-substituent, and the pyridine ring itself, researchers can gain deeper insights into the factors that govern selectivity and reactivity in polysubstituted pyridines. chemrxiv.orgresearchgate.netmdpi.com This knowledge can then be applied to the design and synthesis of other complex heterocyclic molecules with desired properties. Ultimately, a thorough investigation of this compound will not only expand the chemical space around this particular molecule but also enrich our fundamental understanding of organic chemistry. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Butyl-6-chloro-4-methylnicotinaldehyde?

- Methodological Answer : The synthesis of nicotinaldehyde derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like 6-(4-Methylphenoxy)nicotinaldehyde are synthesized by reacting phenol derivatives with halogenated nicotinaldehydes under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . For this compound, introducing the butyl group may require alkylation steps with butyl halides, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be monitored using TLC and confirmed via H NMR for aldehyde proton detection (δ 9.8–10.2 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing the aldehyde functional group in this compound?

- Methodological Answer : The aldehyde group can be identified using:

- IR spectroscopy : A strong absorption band near 1700–1720 cm (C=O stretch).

- H NMR : A singlet near δ 9.8–10.2 ppm for the aldehyde proton.

- Mass spectrometry : A molecular ion peak matching the exact mass (e.g., calculated via PubChem data for analogous compounds) .

- Cross-validation with X-ray crystallography (if crystalline) can resolve ambiguities, as seen in structurally related diazenylphenol derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are recommended for thermochemical accuracy, as demonstrated for atomization energies (average deviation ±2.4 kcal/mol) . Include exact-exchange terms to improve predictions for electrophilic aldehyde reactivity .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and larger sets (e.g., cc-pVTZ) for energy calculations.

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for nicotinaldehyde derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., solvent, pH) to minimize variability. For example, discrepancies in enzyme inhibition may arise from covalent binding kinetics, requiring time-resolved assays .

- Computational Docking : Use molecular dynamics simulations to model aldehyde-protein interactions (e.g., Schiff base formation) and compare with mutagenesis studies .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance across studies, as emphasized in IB critical thinking guidelines .

Q. How do steric and electronic effects of the 2-butyl and 6-chloro substituents influence regioselectivity in reactions?

- Methodological Answer :

- Steric Analysis : Use X-ray crystallography data from analogues (e.g., tert-butyl-substituted phenols) to model steric hindrance .

- Electron-Withdrawing Effects : The 6-chloro group deactivates the pyridine ring, directing electrophiles to the 4-methyl position. Validate via Hammett σ constants and reaction kinetics studies.

- DFT Mapping : Compare charge distribution maps (B3LYP/6-31G(d)) with experimental substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products